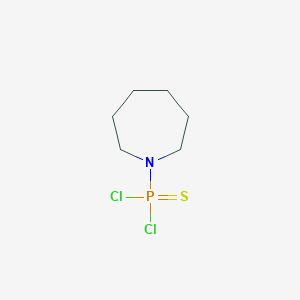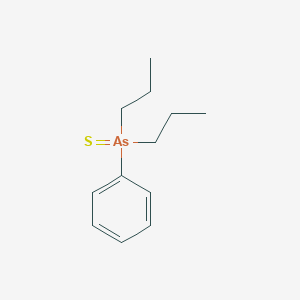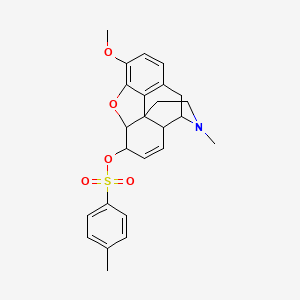
CID 71355337
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service (CAS) number CID 71355337 is a significant chemical entity with diverse applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71355337 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of a pyrimidine-fused ring compound, which is achieved through a series of reactions involving specific reagents and catalysts . The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory methods, ensuring consistency and efficiency. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain product quality. The industrial methods also incorporate purification steps to remove any impurities and achieve the required chemical standards.
Chemical Reactions Analysis
Types of Reactions
CID 71355337 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, with specific temperatures, solvents, and catalysts being employed to optimize the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound, enhancing its chemical versatility.
Scientific Research Applications
CID 71355337 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: this compound is explored for its potential therapeutic properties, including its role in drug development and disease treatment.
Industry: The compound finds applications in the production of specialty chemicals, materials science, and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of CID 71355337 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The detailed molecular pathways and targets are subjects of ongoing research, aiming to elucidate the precise mechanisms underlying its biological effects .
Comparison with Similar Compounds
Similar Compounds
CID 71355337 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
- CID 2244 (aspirin)
- CID 5161 (salicylsalicylic acid)
- CID 3715 (indomethacin)
- CID 1548887 (sulindac)
Uniqueness
What sets this compound apart from these similar compounds is its distinct chemical structure and reactivity. While it shares some functional groups with the listed compounds, its unique arrangement of atoms and bonds confers specific properties that make it suitable for particular applications in research and industry .
Properties
CAS No. |
12030-15-8 |
|---|---|
Molecular Formula |
InSc3 |
Molecular Weight |
249.686 g/mol |
InChI |
InChI=1S/In.3Sc |
InChI Key |
SLCIYQKISSGFGV-UHFFFAOYSA-N |
Canonical SMILES |
[Sc].[Sc].[Sc].[In] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
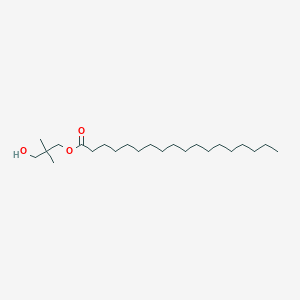

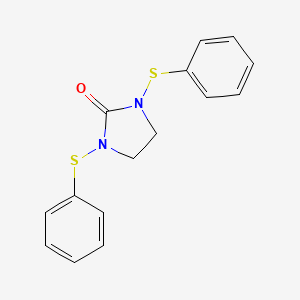
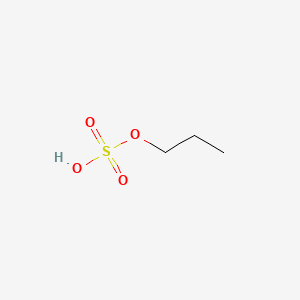

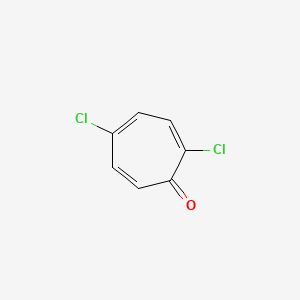
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)



